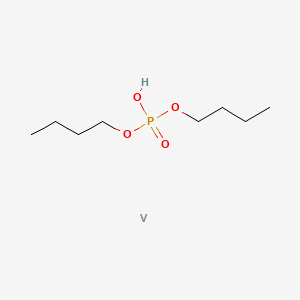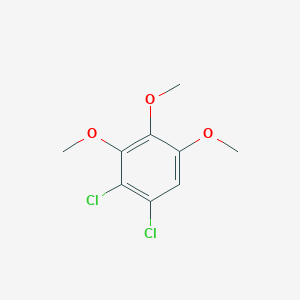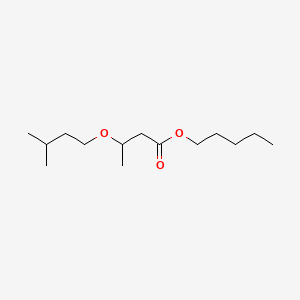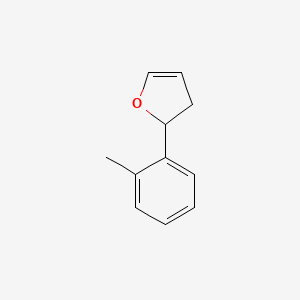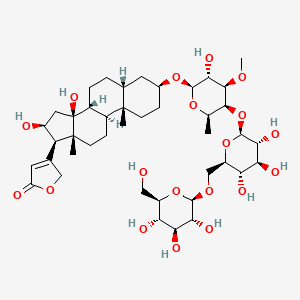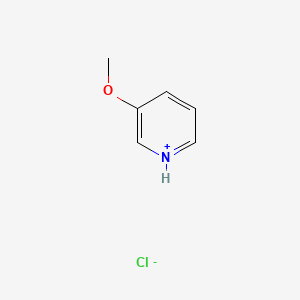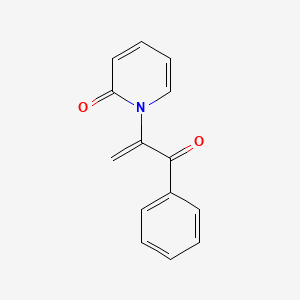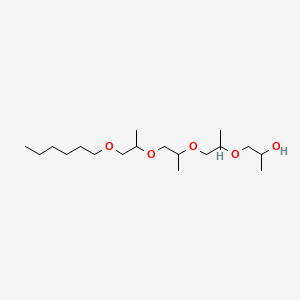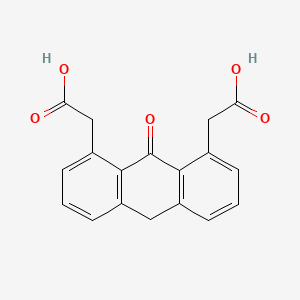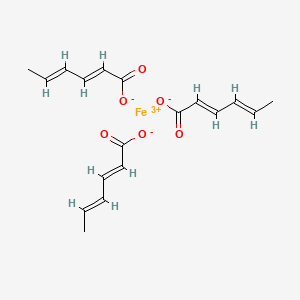
Iron(3+) (E,E)-hexa-2,4-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron(3+) (E,E)-hexa-2,4-dienoate is a coordination compound where iron is in the +3 oxidation state, coordinated with (E,E)-hexa-2,4-dienoate ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Iron(3+) (E,E)-hexa-2,4-dienoate typically involves the reaction of iron(III) salts with (E,E)-hexa-2,4-dienoic acid under controlled conditions. One common method is to dissolve iron(III) chloride in a suitable solvent, such as ethanol or water, and then add (E,E)-hexa-2,4-dienoic acid. The reaction mixture is stirred and heated to promote the formation of the coordination complex. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar methods as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pH, and concentration of reactants.
化学反应分析
Types of Reactions
Iron(3+) (E,E)-hexa-2,4-dienoate can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, where it can be reduced to iron(II) or oxidized to higher oxidation states.
Substitution Reactions: The (E,E)-hexa-2,4-dienoate ligands can be substituted by other ligands in the presence of suitable reagents.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Substitution: Ligand exchange can be facilitated by using ligands such as phosphines or amines.
Coordination: Coordination reactions often involve solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of this compound may yield iron(II) complexes, while substitution reactions can produce a variety of new coordination compounds.
科学研究应用
Iron(3+) (E,E)-hexa-2,4-dienoate has several scientific research applications:
Catalysis: It can act as a catalyst in organic synthesis, particularly in reactions involving electron transfer.
Materials Science: The compound is used in the development of new materials with specific magnetic or electronic properties.
Biochemistry: It is studied for its potential role in biological systems, including its interaction with proteins and enzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
作用机制
The mechanism of action of Iron(3+) (E,E)-hexa-2,4-dienoate involves its ability to coordinate with various substrates and facilitate electron transfer processes. The iron center can interact with molecular targets such as enzymes, altering their activity and leading to various biochemical effects. The pathways involved often include redox reactions and coordination chemistry.
相似化合物的比较
Similar Compounds
Iron(III) acetate: Another iron(III) coordination compound with acetate ligands.
Iron(III) citrate: A coordination compound with citrate ligands.
Iron(III) oxalate: A compound with oxalate ligands.
Uniqueness
Iron(3+) (E,E)-hexa-2,4-dienoate is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. The (E,E)-hexa-2,4-dienoate ligands provide a unique electronic environment around the iron center, influencing its redox behavior and coordination chemistry.
属性
CAS 编号 |
57898-49-4 |
|---|---|
分子式 |
C18H21FeO6 |
分子量 |
389.2 g/mol |
IUPAC 名称 |
(2E,4E)-hexa-2,4-dienoate;iron(3+) |
InChI |
InChI=1S/3C6H8O2.Fe/c3*1-2-3-4-5-6(7)8;/h3*2-5H,1H3,(H,7,8);/q;;;+3/p-3/b3*3-2+,5-4+; |
InChI 键 |
JDGVJYQRQXQHSZ-KWYLWIMLSA-K |
手性 SMILES |
C/C=C/C=C/C(=O)[O-].C/C=C/C=C/C(=O)[O-].C/C=C/C=C/C(=O)[O-].[Fe+3] |
规范 SMILES |
CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


